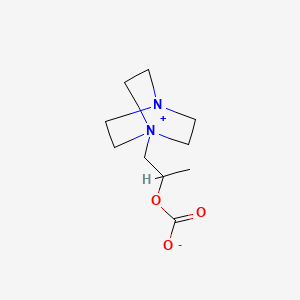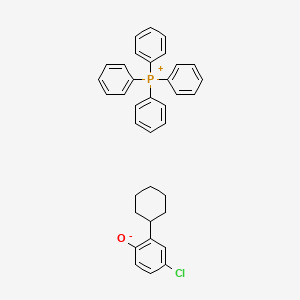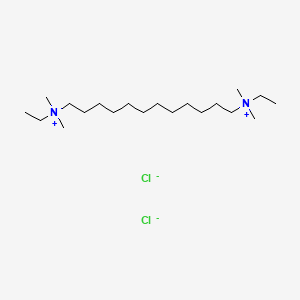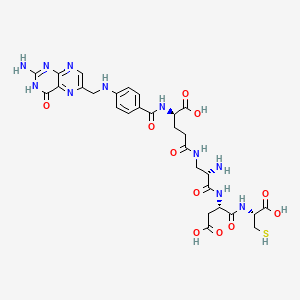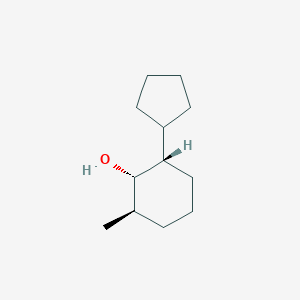
2-Cyclopentyl-6-methyl-1-cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-6-methyl-1-cyclohexanol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a cyclopentyl group and a methyl group, along with a hydroxyl group attached to the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-6-methyl-1-cyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of corresponding cyclohexanone derivatives. This process typically requires a catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of cyclic alcohols, including this compound, often involves the hydrogenation of phenol or the oxidation of cyclohexane. These methods are widely used due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopentyl-6-methyl-1-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanoic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopentyl-6-methyl-1-cyclohexanol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, solvents, and other chemical specialties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopentyl-6-methyl-1-cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence enzyme activity and cellular processes, making it a valuable compound for studying biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler cycloalkane with a hydroxyl group attached to a cyclohexane ring.
2-Methylcyclohexanol: Similar structure but lacks the cyclopentyl group.
Cyclopentanol: A cycloalkane with a hydroxyl group attached to a cyclopentane ring.
Uniqueness
2-Cyclopentyl-6-methyl-1-cyclohexanol is unique due to the presence of both cyclopentyl and methyl groups on the cyclohexane ring. This structural complexity provides distinct chemical properties and reactivity compared to simpler cycloalkanes .
Propiedades
Número CAS |
72987-61-2 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
(1S,2S,6R)-2-cyclopentyl-6-methylcyclohexan-1-ol |
InChI |
InChI=1S/C12H22O/c1-9-5-4-8-11(12(9)13)10-6-2-3-7-10/h9-13H,2-8H2,1H3/t9-,11+,12+/m1/s1 |
Clave InChI |
JMAQPZWRUIHRQH-USWWRNFRSA-N |
SMILES isomérico |
C[C@@H]1CCC[C@H]([C@H]1O)C2CCCC2 |
SMILES canónico |
CC1CCCC(C1O)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


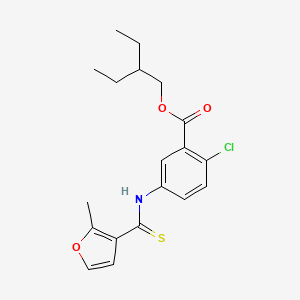
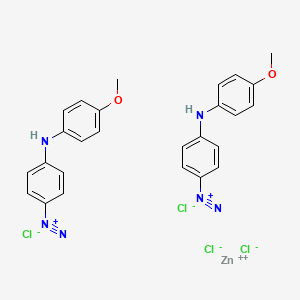
![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
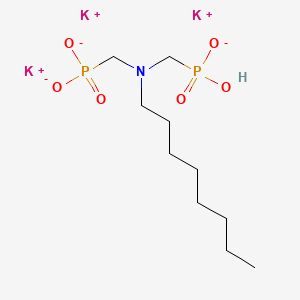
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
